2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and thiols, under conditions such as reflux or catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the acetamide moiety, potentially yielding amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole core, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, such compounds are studied for their potential as therapeutic agents, particularly in the treatment of infections or cancer.
Industry
Industrially, triazole derivatives can be used in the development of new materials, such as polymers or coatings, due to their stability and functional properties.
Mechanism of Action
The mechanism of action of 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide would depend on its specific biological target. Typically, triazole derivatives interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include cytochrome P450 enzymes, kinases, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness
The uniqueness of 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide lies in its specific structural features, such as the combination of tert-butylphenyl and methoxyphenyl groups, which may confer unique biological activities or chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C30H33N5O3S |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C30H33N5O3S/c1-20(21-9-15-25(37-5)16-10-21)31-32-27(36)19-39-29-34-33-28(22-7-11-23(12-8-22)30(2,3)4)35(29)24-13-17-26(38-6)18-14-24/h7-18H,19H2,1-6H3,(H,32,36)/b31-20- |
InChI Key |
DDQRDCLUZWQDCQ-GTWSWNCMSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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